(E)-ethyl 2-(2-chlorobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a benzothiazolo-oxadiazocine core fused with a bicyclic methanobenzo moiety. The ethyl ester group at position 13 enhances lipophilicity, which may impact solubility and bioavailability.
Properties
IUPAC Name |
ethyl (13E)-13-[(2-chlorophenyl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4S/c1-3-29-21(28)18-19-14-9-5-7-11-16(14)30-23(18,2)25-22-26(19)20(27)17(31-22)12-13-8-4-6-10-15(13)24/h4-12,18-19H,3H2,1-2H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVANGWYXBHSGF-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)C(=CC5=CC=CC=C5Cl)S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)/C(=C\C5=CC=CC=C5Cl)/S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 2-(2-chlorobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate is a complex organic molecule with potential biological activities. This article aims to explore its biological properties based on available literature and research findings.
Chemical Structure and Properties
The molecular structure of the compound features a thiazolo[2,3-d][1,3,5]oxadiazocine framework which is known for its diverse biological activities. The presence of the chlorobenzylidene moiety may enhance its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to (E)-ethyl 2-(2-chlorobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that derivatives containing thiazole rings possess antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : Some thiazole derivatives also demonstrate antifungal activity against Candida albicans, indicating potential for therapeutic applications in treating fungal infections .
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds with similar structural features:
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .
- Cell Lines Tested : Research has utilized various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) to assess cytotoxicity. Results showed that certain derivatives led to a significant reduction in cell viability .
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing derivatives of thiazolo compounds and evaluating their biological activity. The synthesized compound exhibited:
| Activity Type | Test Organism | Result |
|---|---|---|
| Antibacterial | E. coli | Inhibition Zone: 15 mm |
| Antifungal | C. albicans | MIC: 32 µg/mL |
| Cytotoxicity | MCF-7 Cell Line | IC50: 25 µM |
The results indicate that the synthesized compound has promising antimicrobial and anticancer properties .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the benzylidene moiety significantly affect biological activity. Compounds with electron-withdrawing groups showed enhanced activity against bacterial strains compared to those with electron-donating groups. This highlights the importance of functional group positioning in optimizing efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Benzylidene Substituents
The benzylidene moiety is a critical pharmacophore in this class of compounds. Substitutions at this position significantly alter molecular properties:
Key Observations:
- In contrast, the 2,4,6-trimethyl substituent introduces steric bulk and electron-donating effects, which could stabilize certain conformations .
- Thermal Stability: Higher melting points in trimethyl-substituted derivatives (243–246°C vs. 213–215°C for 4-cyano) suggest stronger intermolecular interactions, possibly due to van der Waals forces from methyl groups or hydrogen bonding involving NH groups .
Core Heterocyclic Variations
Compounds with related fused heterocycles but differing core structures exhibit distinct properties:
Key Observations:
- Functional Group Impact: The presence of a nitrile group in pyrimidoquinazoline derivatives (e.g., compound 12) may enhance dipole interactions, influencing solubility and crystallization behavior .
Chemoinformatic Similarity Analysis
Using Tanimoto coefficients (), structural similarity can be quantified based on binary fingerprints:
- Substituent Contribution: The 2-chloro group in the target compound shares a moderate Tanimoto score (~0.65) with 3-iodo analogs due to halogen presence but diverges significantly from methyl/cyano-substituted derivatives (~0.35–0.45) .
- Scaffold Similarity: The fused thiazolo-oxadiazocine core aligns closely with other benzothiazolo derivatives (Tanimoto >0.7), but differences in ring fusion (e.g., pyrimidoquinazoline) reduce similarity scores (<0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
